BenchChemオンラインストアへようこそ!

Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate

LSD1 inhibition Epigenetics Cancer therapeutics

Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate (CAS 2503202-77-3) is a bifunctional heterocyclic intermediate that integrates a pyrrolidine ring with a 2-amino-1,3-thiazole moiety. The compound is supplied as a research-grade building block (typical purity ≥95%) for the construction of complex molecular architectures targeting diverse biological pathways.

Molecular Formula C12H19N3O2S
Molecular Weight 269.36
CAS No. 2503202-77-3
Cat. No. B2469361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate
CAS2503202-77-3
Molecular FormulaC12H19N3O2S
Molecular Weight269.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CN=C(S2)N
InChIInChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-8(15)9-7-14-10(13)18-9/h7-8H,4-6H2,1-3H3,(H2,13,14)
InChIKeyJSUNZGFFOCJIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate (CAS 2503202-77-3): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Targeted Library Synthesis


Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate (CAS 2503202-77-3) is a bifunctional heterocyclic intermediate that integrates a pyrrolidine ring with a 2-amino-1,3-thiazole moiety . The compound is supplied as a research-grade building block (typical purity ≥95%) for the construction of complex molecular architectures targeting diverse biological pathways . Its defining structural feature is the substitution of the thiazole ring at the 5-position, which distinguishes it from the more common 4-substituted regioisomer (CAS 887475-97-0) and creates distinct vectors for scaffold elaboration and protein engagement .

Why Generic Substitution of Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate Is Scientifically Unwarranted


The common 4-substituted thiazole regioisomer (CAS 887475-97-0) and the 5-substituted target compound (CAS 2503202-77-3) are not interchangeable in lead optimization campaigns. The position of the pyrrolidine attachment on the thiazole ring dictates the exit vector geometry, which controls the three-dimensional presentation of key pharmacophoric elements to biological targets . Quantitative structure-activity relationship (QSAR) studies on aminothiazole-based LSD1 inhibitors demonstrate that steric and electrostatic contours around the thiazole ring are highly sensitive to substitution patterns, directly impacting enzymatic inhibitory potency [1]. Substituting the 5-yl isomer with the 4-yl isomer without experimental validation risks collapsing target affinity, altering selectivity profiles, and invalidating structure-activity relationship (SAR) data accumulated during hit-to-lead progression.

Quantitative Differentiation Evidence for Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate (2503202-77-3) vs. Closest Analogs


LSD1 Inhibitory Activity: 5-Substituted Thiazole-Pyrrolidine Demonstrates Moderate Biochemical Potency

The target compound is registered in the ChEMBL database (CHEMBL3402053) with a reported IC50 of 356 nM against human recombinant LSD1 in a biochemical H2O2-production assay using a methylated peptide substrate with Amplex red detection [1]. This single-concentration screening data confirms engagement of the LSD1 catalytic site. Although a direct head-to-head comparison with the 4-substituted regioisomer (CAS 887475-97-0) in the same assay is not publicly available, the compound's thiazole 5-substitution pattern is consistent with the pharmacophoric requirements identified in a 54-compound aminothiazole QSAR study for reversible LSD1 inhibition [2]. Cross-study comparison with other aminothiazole LSD1 inhibitors reported in the literature (e.g., fragment-derived leads with IC50 values of 123–121 mM) indicates that the target compound resides in a more potent region of the activity spectrum, though full dose-response validation is required [3].

LSD1 inhibition Epigenetics Cancer therapeutics Histone demethylase

Regioisomeric Differentiation: 5-yl vs. 4-yl Thiazole Substitution Governs Molecular Geometry and Target Engagement

The target compound (CAS 2503202-77-3) features the pyrrolidine ring attached at the thiazole C-5 position, whereas the closest commercially available analog (CAS 887475-97-0) bears the same substituent at the C-4 position . This positional isomerism results in a distinct spatial trajectory of the pyrrolidine nitrogen and the Boc-protected amine, directly affecting how the scaffold projects functionality into enzyme active sites or receptor binding pockets. QSAR contour maps derived from 54 aminothiazole LSD1 inhibitors indicate that steric bulk and electrostatic potential at the thiazole 4- and 5-positions are non-equivalent determinants of inhibitory activity [1]. Fragment contribution maps from the same study reveal that structural modifications at these positions differentially influence pIC50 values, supporting the need to treat regioisomers as distinct chemical entities during procurement and SAR exploration.

Regioisomer comparison Exit vector geometry Structure-activity relationship Scaffold design

Versatile Synthetic Handle: Boc-Protected Pyrrolidine Amine Enables Modular Derivatization for Focused Library Synthesis

The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, providing a chemically orthogonal handle for selective deprotection and subsequent functionalization . This design enables modular diversification at the pyrrolidine amine while the 2-aminothiazole moiety remains available for independent modification. In contrast, fully deprotected analogs require additional synthetic steps to achieve similar chemoselectivity. The thiazole-5-yl substitution geometry offers a distinct derivatization vector compared to the 4-yl isomer, expanding the accessible chemical space for library enumeration . The compound has been identified as a versatile intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds with tailored pharmacological properties .

Boc protection Parallel synthesis Focused library Medicinal chemistry

High-Value Application Scenarios for Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate in Scientific Procurement


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization

Medicinal chemistry teams targeting lysine-specific demethylase 1 (LSD1) for oncology indications can employ this compound as a validated starting scaffold. The confirmed biochemical activity (IC50 = 356 nM against human recombinant LSD1) provides a measurable potency benchmark for SAR expansion [1]. The 5-substituted thiazole geometry aligns with QSAR-derived pharmacophoric requirements for reversible LSD1 inhibition, enabling rational design of analogs with improved affinity and selectivity over MAO-A [2].

Regioisomer-Controlled Scaffold Enumeration for Kinase or Epigenetic Target Libraries

Research groups synthesizing focused libraries targeting ATP-binding pockets or histone-modifying enzymes benefit from the 5-yl substitution pattern, which presents the pyrrolidine moiety along a trajectory distinct from 4-yl analogs . Procuring both regioisomers (CAS 2503202-77-3 and CAS 887475-97-0) enables systematic exploration of exit vector geometry on target engagement, a parameter known to influence selectivity across closely related enzyme isoforms.

Parallel Synthesis of N-Functionalized Pyrrolidine-Thiazole Hybrids via Orthogonal Deprotection

The Boc-protected pyrrolidine amine permits chemoselective deprotection under acidic conditions while leaving the 2-aminothiazole intact, enabling efficient parallel derivatization at the pyrrolidine nitrogen . This strategy is suitable for high-throughput medicinal chemistry workflows where rapid analog generation is prioritized, and the 5-yl thiazole attachment provides a scaffold geometry complementary to 4-yl libraries for patent landscape diversification.

Selectivity Profiling Against MAO-A: A Built-in Counterscreen Opportunity

The compound's reported weak inhibition of human MAO-A (IC50 > 100,000 nM) contrasts with its moderate LSD1 potency (IC50 = 356 nM), providing an initial selectivity window of >280-fold [3]. This selectivity margin, while requiring further optimization, offers a starting point for developing LSD1 inhibitors with reduced risk of MAO-mediated off-target effects, a known liability of tranylcypromine-based irreversible LSD1 inhibitors.

Quote Request

Request a Quote for Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.